
2-chloro-N-ethyl-5-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-chloro-N-ethyl-5-nitrobenzenesulfonamide is a derivative of benzenesulfonamide with potential applications in various fields, including medicinal chemistry and agriculture. While the provided papers do not directly discuss this compound, they do provide insights into related compounds that can help infer the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds, such as N,N-dichloro-2-nitrobenzenesulfonamide, involves the use of electrophilic nitrogen sources for the direct diamination of alpha,beta-unsaturated ketones. This process does not require metal catalysts and can be performed under mild conditions, suggesting that similar methods could potentially be adapted for the synthesis of this compound . Additionally, the synthesis of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides from 4-chloroaniline under solvent-free conditions indicates that the introduction of the nitro and chloro substituents on the benzenesulfonamide framework can be achieved through straightforward chemical transformations .
Molecular Structure Analysis
The molecular structure of related complexes, such as those formed with 4-chloro-2-nitrobenzenesulfonamide, has been characterized using X-ray diffraction methods. For instance, a Ni(II) complex with 4-chloro-2-nitrobenzenesulfonamide exhibits a distorted octahedral coordination geometry . This information provides a basis for understanding how the substitution pattern on the benzenesulfonamide ring can influence the coordination geometry and overall molecular structure of its complexes.
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamide derivatives can be quite diverse. For example, the N,N-dichloro-2-nitrobenzenesulfonamide serves as an electrophilic nitrogen source in diamination reactions . Similarly, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been used as chemoselective N-acylation reagents, demonstrating the ability of these compounds to participate in selective acylation reactions in water . These examples suggest that this compound could also engage in specific chemical reactions based on its functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives can be influenced by their substituents. For instance, the introduction of ionizable or non-ionizable groups can significantly affect the water solubility of these compounds at physiological pH, as seen in the synthesis of derivatives of 1,2-dichloro-4-benzenesulfonamido-5-nitrobenzene . The thermal behavior of Ni(II) and Zn(II) complexes with 4-chloro-2-nitrobenzenesulfonamide has been investigated using thermogravimetric analyses, indicating that the presence of nitro and chloro substituents can impact the stability and decomposition patterns of these compounds .
科学的研究の応用
Synthesis of Copper(II) Complexes
2-Chloro-N-ethyl-5-nitrobenzenesulfonamide (ClNbsa) has been utilized in the synthesis of copper(II) complexes. These complexes, featuring ClNbsa as the ligand, have been characterized through various techniques including thermogravimetric analyses, UV-VIS, FTIR, Raman, and NMR spectroscopies. The geometry and electronic characteristics of these complexes were further investigated through Density Functional Theory (DFT) calculations (Camí et al., 2011).
Inhibitory Action on Human Carbonic Anhydrases
This compound derivatives have shown significant inhibitory action on human carbonic anhydrases. This is crucial for therapeutic applications, as these enzymes are involved in various physiological processes. The primary sulfonamide functionality of these derivatives facilitates the ring construction and acts as an enzyme prosthetic zinc-binding group, making them potent inhibitors (Sapegin et al., 2018).
Applications in Alkylation Reactions
Sulfonimidate derivatives of this compound have been used in SNAAP alkylations, effectively alkylating various acids, alcohols, and phenols. These derivatives offer chemoselectivity and the byproduct, sulfonamide, can be recycled, highlighting their efficiency and environmental friendliness in synthetic chemistry (Maricich et al., 2013).
Applications in Organic Chemistry
Facilitation of Cyclocondensation Processes
The presence of the sulfonamide group in this compound facilitates cyclocondensation processes, enabling the synthesis of novel compounds such as [1,4]oxazepine-based primary sulfonamides. This is significant in the field of organic synthesis, allowing the creation of complex molecular structures (Pei et al., 2003).
Development of Novel Hybrid Molecules
This compound has been involved in the Mitsunobu glycosylation of amino acid-derived sulfonamides, leading to the formation of amino acid carbohydrate hybrids. These hybrids, integrated into peptide sequences, hold potential for various biochemical applications (Turner et al., 2001).
作用機序
将来の方向性
特性
IUPAC Name |
2-chloro-N-ethyl-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O4S/c1-2-10-16(14,15)8-5-6(11(12)13)3-4-7(8)9/h3-5,10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVULLNWMGXZRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

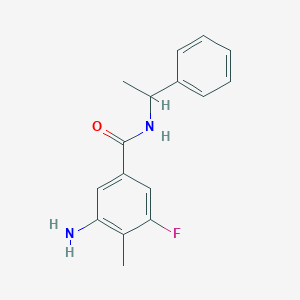
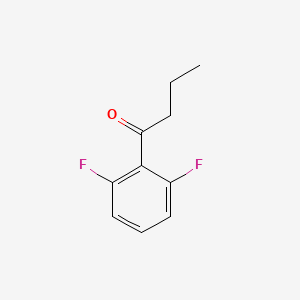
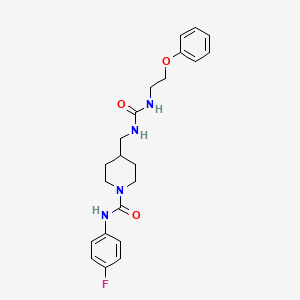
![3-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2516656.png)
![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2516657.png)
![N-([1,3]Thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2516658.png)
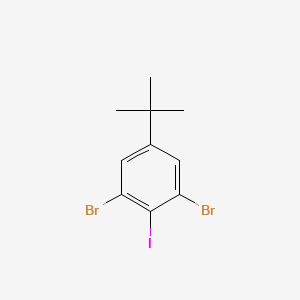
![Ethyl 2-(2-bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2516664.png)
![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2516665.png)
![N-[(4-acetylphenyl)carbamothioyl]acetamide](/img/structure/B2516666.png)
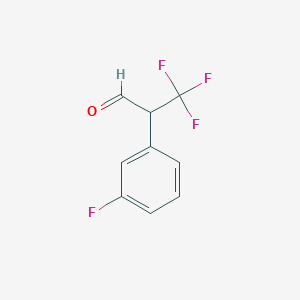
![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,5-dichlorothiophene-3-carboxamido)-4-methylthiophene-3-carboxamide](/img/structure/B2516668.png)
![3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine](/img/structure/B2516669.png)
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutane-1-carboxylic acid](/img/structure/B2516672.png)